Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with tert-butyl, ethylamino, and difluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Ethylamino Substitution: The ethylamino group is introduced through an amination reaction, often using ethylamine under controlled conditions.
Tert-butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base to form the final carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a drug candidate, particularly in the development of treatments for neurological disorders or as an enzyme inhibitor.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(methylamino)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 4-(ethylamino)-3,3-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(ethylamino)-3,3-dichloropiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for enhancing drug-like properties such as metabolic stability and binding affinity.
Properties
IUPAC Name |
tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-5-15-9-6-7-16(8-12(9,13)14)10(17)18-11(2,3)4/h9,15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUILZUHYPYRALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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